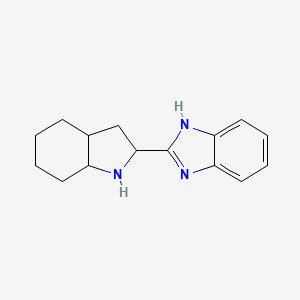

2-(octahydro-1H-indol-2-yl)-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-6-11-10(5-1)9-14(16-11)15-17-12-7-3-4-8-13(12)18-15/h3-4,7-8,10-11,14,16H,1-2,5-6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUQXJHPJLCOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Octahydro 1h Indol 2 Yl 1h 1,3 Benzodiazole and Its Core Components

Strategies for the Synthesis of the Octahydroindole Ring System

The octahydroindole framework, a saturated bicyclic amine, is a key structural motif found in numerous natural products and pharmaceuticals. Its synthesis has been the focus of considerable research, leading to the development of several stereoselective and efficient methodologies.

The stereocontrolled synthesis of octahydroindole derivatives is crucial for accessing specific isomers with desired biological activities. Peptidomimetics, which are designed to mimic peptides, often incorporate conformationally restricted α-amino acids like octahydroindole-2-carboxylic acid to enhance properties such as potency and bioavailability. chemistryviews.org

One notable approach involves a two-step process to generate enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones. This is achieved through a dynamic kinetic resolution of a racemic γ-keto acid with (R)- and (S)-phenylglycinol, followed by a highly diastereoselective addition of trimethyl phosphite (B83602) to N-acyliminium ion intermediates. chemistryviews.org This method allows for the formation of two contiguous chiral centers with high precision.

Another strategy focuses on the α-functionalization of existing octahydroindole scaffolds. For instance, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid can be subjected to Yamada's epimerization procedure by heating it in acetic acid with a catalytic amount of salicylaldehyde. nih.gov This process promotes the formation of a Schiff base and leads to a 50:50 mixture of diastereoisomers after one hour, providing access to the epimer at the α-carbon. nih.gov

The development of biocatalytic methods also offers a promising avenue for stereoselective synthesis. For example, the oxidation of 2-arylindoles to 3-hydroxyindolenines can be achieved with high stereoselectivity using flavin-dependent monooxygenases (FDMOs). nih.gov This enzymatic approach overcomes challenges associated with chemical methods, such as overoxidation and complex product mixtures. nih.gov

Intramolecular 1,3-dipolar cycloaddition reactions provide a powerful tool for the construction of complex cyclic systems, including the octahydroindole core. acs.orgwikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile tethered within the same molecule, leading to the formation of a five-membered ring.

A concise and diastereoselective synthesis of cis-octahydroindoles has been developed utilizing this approach. acs.org The process begins with the preparation of 2-acyl-5-aminooxazoles. Upon methylation of the oxazole (B20620) nitrogen, these substrates undergo a rapid intramolecular 1,3-dipolar cycloaddition with a tethered alkene. Subsequent reduction with excess hydride yields octahydroindoles with excellent diastereoselectivity. acs.org A key advantage of this method is its ability to install α-quaternary stereogenic carbon atoms. acs.org

The mechanism involves the formation of a transient 1,3-dipole after methylation, which is then trapped by the intramolecular alkene. acs.org Rearrangement of the resulting cycloadduct leads to an iminium salt, which can be detected by 1H NMR spectroscopy. acs.org This methodology has been shown to be effective for various combinations of oxazole and dipolarophile substitutions. acs.org

Hydrogenation of the indole (B1671886) ring is a direct and common method for obtaining the saturated octahydroindole core. However, this transformation can be challenging due to the high resonance stabilization of the indole nucleus. nih.gov Overhydrogenation to form byproducts is a common issue. nih.gov

A robust and highly regioselective method for the heterogeneous catalytic hydrogenation of unprotected indoles has been developed using a Pt/C catalyst in water, activated by a Brønsted acid like p-toluenesulfonic acid. nih.gov This "green" approach operates under mild conditions and provides excellent yields of the corresponding indolines, which can be further reduced to octahydroindoles. nih.gov

Annulation strategies offer an alternative route to construct the bicyclic octahydroindole system. One such strategy involves a hydrogen borrowing catalysis mediated by an iridium catalyst to synthesize saturated aza-heterocycles from primary amines and diols. sci-hub.se This method allows for the formation of a wide range of substituted heterocycles. By using water as the solvent, enantiopure diols can undergo annulation with minimal racemization, providing access to valuable enantioenriched products. sci-hub.se

Another approach is the triazene-directed C–H annulation, which provides a general protocol for the synthesis of unprotected indoles. pkusz.edu.cn This method utilizes a cleavable triazene (B1217601) as a directing group to achieve C-H annulation with a broad scope of alkynes, exhibiting excellent regioselectivity. pkusz.edu.cn The resulting indoles can then be hydrogenated to the desired octahydroindoles.

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a crucial chiral building block, notably used as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. google.comgoogle.com Consequently, numerous synthetic routes have been developed to access this specific stereoisomer.

One straightforward method involves the hydrogenation of (S)-indoline-2-carboxylic acid in acetic acid at 60 °C in the presence of a PtO₂ catalyst. nih.gov After 24 hours, the catalyst is removed, and the solvent is evaporated. Crystallization of the residue from ethanol (B145695) affords the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. nih.gov

Other patented processes describe the synthesis starting from different precursors. For example, one process begins with (1S, 2S)-2-[ (S)-1-phenylethyl amino] cyclohexyl) methanol (B129727) to produce the hydrochloride salt of the target compound. google.com Another approach involves the resolution of a cyclohexylamine (B46788) derivative to yield an enantiomerically pure product, which is then converted to octahydroindole-2-carbonitrile. Hydrolysis of the nitrile group subsequently yields the desired carboxylic acid. google.com

The table below summarizes key aspects of different synthetic routes to (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid.

| Starting Material | Key Steps | Catalyst/Reagents | Reference |

|---|---|---|---|

| (S)-indoline-2-carboxylic acid | Hydrogenation | PtO₂, Acetic Acid | nih.gov |

| (1S, 2S)-2-[ (S)-1- phenylethyl amino] cyclohexyl) methanol | Multi-step synthesis | Not specified | google.com |

| Cyclohexylamine derivative | Resolution, Conversion to nitrile, Hydrolysis | Not specified | google.com |

Strategies for the Synthesis of the 1H-1,3-Benzodiazole (Benzimidazole) Ring System

The benzimidazole (B57391) scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis is well-established, with cyclocondensation reactions being the most common approach.

The formation of the benzimidazole ring typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent, such as an aldehyde, nitrile, or ester. nih.govmdpi.com

The Phillips-Ladenburg reaction is a classic method that involves the reaction of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid. semanticscholar.org Similarly, the Weidenhagen reaction utilizes the condensation of 1,2-diaminobenzene with aldehydes or ketones in the presence of an oxidizing agent like copper acetate (B1210297). semanticscholar.org

More contemporary methods often employ catalysts to improve efficiency and mildness of the reaction conditions. For instance, supported gold nanoparticles (Au/TiO₂) have been shown to effectively catalyze the selective reaction between o-phenylenediamine and aldehydes at ambient conditions to yield 2-substituted benzimidazoles in high yields. mdpi.com This heterogeneous catalytic protocol is advantageous as it avoids the need for additives and allows for easy catalyst recovery and reuse. mdpi.com

Microwave-assisted organic synthesis has also been applied to the formation of benzimidazoles. For example, the cyclization of o-phenylenediamines with DMF derivatives, catalyzed by an imidazolium (B1220033) chloride, can be efficiently carried out under microwave irradiation to produce a diverse range of benzimidazoles. researchgate.net

The table below highlights different catalytic systems and conditions used for the synthesis of benzimidazoles via cyclocondensation.

| Reactants | Catalyst/Promoter | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| o-phenylenediamine and aldehydes | Supported Gold Nanoparticles (Au/TiO₂) | Ambient temperature, CHCl₃:MeOH | Heterogeneous, reusable catalyst, mild conditions | mdpi.com |

| o-phenylenediamines and DMF derivatives | Imidazolium chloride | Microwave irradiation | Facile, general, and economical | researchgate.net |

| o-phenylenediamine and carboxylic acids | Ammonium (B1175870) chloride (NH₄Cl) | 80 °C–90 °C, EtOH | Simple and accessible catalyst | semanticscholar.org |

| o-phenylenediamine and aldehydes/ketones | Copper acetate | Water or alcohol | Classic Weidenhagen reaction | semanticscholar.org |

Oxidative Annulation Methods in Benzimidazole Synthesis

Oxidative annulation, or oxidative cyclization, represents a powerful and atom-economical strategy for synthesizing the benzimidazole core. These methods often involve the condensation of o-phenylenediamines with a C1 source, such as an aldehyde or alcohol, followed by an oxidative cyclodehydrogenation step. This process avoids the need for pre-oxidized starting materials like carboxylic acids.

A variety of oxidizing systems can be employed. For instance, the use of hydrogen peroxide (H₂O₂), often in conjunction with a catalyst like TiO₂, provides an environmentally benign route. Molecular oxygen from the air can also serve as the terminal oxidant, particularly with transition metal catalysts. Supported gold nanoparticles (AuNPs) have demonstrated high efficacy in promoting the selective condensation of o-phenylenediamines with aldehydes at ambient temperatures, obviating the need for harsh oxidants. mdpi.comnih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

Table 1: Examples of Oxidative Systems in Benzimidazole Synthesis

| C1 Source | Oxidant/Catalyst | Key Features |

| Aldehydes | H₂O₂/TiO₂ | Environmentally friendly, excellent yields. nih.gov |

| Alcohols | Co(II) complex / O₂ | Dehydrogenative coupling, mild conditions. rsc.orgrsc.org |

| Aldehydes | Au/TiO₂ / Air | Ambient temperature, no additives required. mdpi.com |

Multi-Component Approaches for Benzimidazole Derivatization

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste and operational steps. For benzimidazole synthesis, MCRs typically involve an o-phenylenediamine, an aldehyde, and sometimes a third component that modulates the reaction or is incorporated into the final structure.

These reactions are often facilitated by a catalyst to drive the cascade of bond formations. For example, zinc-catalyzed cyclization using o-phenylenediamines and N-substituted formamides (as the C1 source) in the presence of a reducing agent like poly(methylhydrosiloxane) (B7799882) yields benzimidazole derivatives efficiently. researchgate.net Similarly, catalysts such as L-proline can facilitate a tandem sequence involving the formation of a dibenzylidene intermediate from the diamine and two equivalents of an aldehyde, which then cyclizes and rearranges to form 1,2-disubstituted benzimidazoles. iosrjournals.org These approaches offer a rapid and convergent pathway to a diverse range of substituted benzimidazoles.

Coupling Strategies for the Construction of Indole-Benzodiazole Hybrid Structures

The construction of the target molecule, 2-(octahydro-1H-indol-2-yl)-1H-1,3-benzodiazole, hinges on forming a carbon-carbon bond between the C2 position of the benzimidazole ring and the C2 position of the saturated octahydroindole ring. The most direct and established method for achieving this linkage is the condensation of an o-phenylenediamine with octahydro-1H-indole-2-carboxylic acid. This approach falls under the classic Phillips-Ladenburg benzimidazole synthesis.

The final coupling step to create the hybrid structure is typically performed as a one-pot procedure. In this context, the pre-synthesized core components, namely o-phenylenediamine and octahydro-1H-indole-2-carboxylic acid, are reacted together under conditions that promote condensation and cyclization. nih.gov

The synthesis of the octahydro-1H-indole-2-carboxylic acid precursor itself is a critical preliminary step. It is commonly achieved through the catalytic hydrogenation of (L)-indole-2-carboxylic acid. This reduction fully saturates the indole ring system to yield the desired bicyclic α-amino acid. guidechem.com

Table 2: Typical Reaction for Synthesis of the Octahydroindole Precursor

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield |

| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 °C, 24 h, H₂ | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | 85% nih.gov |

| Indole-2-carboxylic acid | 10% Pd/C | Methanol | 60 °C, 5 MPa, 40 h, H₂ | L-Octahydroindole-2-carboxylic acid | N/A guidechem.com |

Once the precursor is obtained, it is condensed with o-phenylenediamine. This reaction is generally performed at high temperatures, often in the presence of a dehydrating agent or a mineral acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, to drive the cyclization to completion. colab.ws

The key reaction for forming the hybrid molecule is the Phillips-Ladenburg condensation between o-phenylenediamine and octahydro-1H-indole-2-carboxylic acid. colab.ws The mechanism proceeds through several distinct steps:

Initial Acylation: The reaction is typically initiated under acidic conditions, which protonate the carbonyl group of the carboxylic acid, activating it for nucleophilic attack. One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon.

Amide Formation: Following the nucleophilic attack, a water molecule is eliminated to form an intermediate N-(2-aminophenyl)octahydro-1H-indole-2-carboxamide.

Intramolecular Cyclization: The second, free amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This step forms a five-membered heterocyclic intermediate (a dihydrobenzimidazolin-2-ol derivative).

Dehydration and Aromatization: This intermediate is unstable and readily undergoes dehydration (loss of a second water molecule) to form the stable, aromatic benzimidazole ring system. This final aromatization step is the thermodynamic driving force for the reaction. adichemistry.comchemicalforums.com

This pathway ensures the formation of the desired 2-substituted benzimidazole, where the substituent is the octahydro-1H-indol-2-yl group.

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical for obtaining a compound of high purity. Given the structure of this compound, which contains both basic nitrogen atoms in the benzimidazole ring and a secondary amine in the octahydroindole moiety, a combination of techniques can be employed.

Precipitation and Filtration: Often, the crude product can be isolated directly from the reaction mixture. For syntheses of 2-alkylbenzimidazoles, cooling the reaction mixture or adding a non-solvent like water or a dilute aqueous base (e.g., sodium carbonate solution) can induce precipitation of the product, which is then collected by filtration. tandfonline.com This is particularly effective if the product is a solid with low solubility in the resulting medium.

Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzimidazole derivatives, polar solvents like ethanol or ethanol/water mixtures are often effective. The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to form pure crystals.

Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica (B1680970) gel column chromatography is a reliable alternative. A suitable eluent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to separate the target compound from byproducts based on differences in polarity.

Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction. The crude material can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic product will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be separated, neutralized with a base to deprotonate and precipitate the pure product, which is then extracted back into an organic solvent or collected by filtration.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Octahydro 1h Indol 2 Yl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-(octahydro-1H-indol-2-yl)-1H-1,3-benzodiazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be utilized to assign all proton and carbon signals and to confirm the connectivity between the benzimidazole (B57391) and octahydroindole moieties.

In a typical ¹H NMR spectrum, the aromatic protons of the benzimidazole ring would appear in the downfield region, generally between δ 7.0 and δ 8.0 ppm. The N-H proton of the benzimidazole would likely appear as a broad singlet at a lower field. The protons of the saturated octahydroindole ring system would resonate in the upfield region, typically between δ 1.0 and δ 4.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton within the structure.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the benzimidazole ring would be observed in the δ 110-150 ppm range, while the sp³-hybridized carbons of the octahydroindole ring would appear at higher fields. researchgate.net 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the assignment of adjacent atoms and finalizing the structural elucidation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following table contains hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~155.0 |

| 4/7 | ~7.60 (m) | ~122.5 |

| 5/6 | ~7.25 (m) | ~115.0 |

| 3a/7a | - | ~140.0 |

| 2' | ~4.50 (dd) | ~60.0 |

| 3' | ~1.80-2.00 (m) | ~30.0 |

| 3a' | ~2.20 (m) | ~45.0 |

| 4' | ~1.40-1.60 (m) | ~25.0 |

| 5' | ~1.30-1.50 (m) | ~24.0 |

| 6' | ~1.50-1.70 (m) | ~28.0 |

| 7' | ~1.90-2.10 (m) | ~35.0 |

| 7a' | ~3.50 (m) | ~55.0 |

| NH (Benzo) | ~12.5 (br s) | - |

| NH (Indole) | ~2.5 (br s) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations of both the benzimidazole and the secondary amine of the octahydroindole ring. The C-H stretching vibrations of the aromatic benzimidazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octahydroindole moiety would be observed just below 3000 cm⁻¹. The C=N stretching vibration of the imidazole (B134444) ring is expected to produce a sharp absorption band around 1620-1590 cm⁻¹. Aromatic C=C stretching vibrations would also be present in the 1600-1450 cm⁻¹ region. researchgate.net Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would give rise to signals in the fingerprint region, typically between 900 and 650 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Note: The following table contains representative data based on known spectral correlations for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Broad, Medium | N-H Stretching (Amine and Imidazole) |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2930, 2850 | Strong | Aliphatic C-H Stretching |

| ~1620 | Medium | C=N Stretching (Imidazole) |

| ~1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1450 | Medium | CH₂ Bending (Scissoring) |

| ~740 | Strong | ortho-Disubstituted Benzene C-H Bend |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₅H₁₉N₃), HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm).

The calculated exact mass for the neutral molecule is 241.1579. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺. The theoretical exact mass for this ion is 242.1657. The experimental measurement of this m/z value with a low mass error (e.g., < 5 ppm) would provide strong evidence for the molecular formula C₁₅H₁₉N₃, corroborating the structural data obtained from NMR and IR spectroscopy.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental, quantitative determination of the mass percentages of the elements (carbon, hydrogen, nitrogen) within a pure compound. This classical analytical technique serves as a final check on the purity and proposed molecular formula of the synthesized molecule.

For this compound, with the molecular formula C₁₅H₁₉N₃, the theoretical elemental composition is calculated as follows:

Carbon (C): 74.65%

Hydrogen (H): 7.94%

Nitrogen (N): 17.41%

Experimental results from elemental analysis that closely match these calculated values (typically within ±0.4%) would provide definitive verification of the compound's elemental composition and purity, supporting the assigned structure. orientjchem.org

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)

While obtaining suitable single crystals of the parent compound can be challenging, X-ray crystallography on a suitable derivative provides the most definitive structural information in the solid state. researchgate.net This technique can unambiguously determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.gov

For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography is the gold standard for determining the absolute stereochemistry and the relative configuration of these centers. mdpi.com Furthermore, it would reveal the preferred conformation of the fused ring systems in the crystal lattice, as well as any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com Such detailed structural insights are invaluable for understanding the molecule's physical properties and potential biological interactions.

Computational Chemistry and Theoretical Investigations of 2 Octahydro 1h Indol 2 Yl 1h 1,3 Benzodiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve equations of quantum mechanics to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. irjweb.com In studies of benzimidazole (B57391) derivatives, DFT methods, such as B3LYP (Becke's 3-parameter Lee-Yang-Parr exchange-correlation functional), are commonly employed with various basis sets (e.g., 6-31G, 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties. irjweb.commdpi.com

These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT is used to compute various quantum chemical descriptors that help in understanding the molecule's reactivity, stability, and potential as a pharmacophore. nih.gov Analysis of the electronic properties provides a foundation for understanding how the molecule might behave in chemical reactions and biological systems.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive and less stable, as electrons can be easily excited to a higher energy level. irjweb.com In contrast, a large energy gap implies high stability and low reactivity. This analysis is vital for predicting charge transfer within the molecule, which is a key aspect of its electronic behavior. researchgate.net For benzimidazole and related heterocyclic systems, the HOMO and LUMO are often localized on different parts of the molecule, indicating regions of electron-donating and electron-accepting character, respectively. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Benzimidazole Derivative

Note: The following data are illustrative for a typical benzimidazole derivative and not specific to 2-(octahydro-1H-indol-2-yl)-1H-1,3-benzodiazole. Values are presented in electron volts (eV).

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.53 |

| ELUMO | -0.83 |

| Energy Gap (ΔE) | 4.70 |

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. researchgate.net This analysis provides insight into the charge distribution and helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge). irjweb.com The distribution of these charges affects numerous molecular properties, including the dipole moment and molecular polarizability, and is crucial for understanding a molecule's electrostatic interactions. researchgate.net

Complementing this, a Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites of a molecule. irjweb.com For benzimidazole derivatives, MEP maps can highlight the electronegative nitrogen atoms as regions of negative potential, indicating likely sites for interaction with electrophiles or hydrogen bond donors.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in a Benzimidazole Moiety

Note: The following data are illustrative and not specific to this compound. Charges are in atomic units (a.u.).

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (imidazole ring) | -0.428 |

| C (imidazole ring, between N atoms) | 0.350 |

| N (imidazole ring) | -0.371 |

| C (benzene ring) | -0.150 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Structural Parameters with Mechanistic Activity

It is important to note that the absence of such studies in the public domain does not necessarily mean that no research has been conducted, but rather that it has not been published in the searched scientific literature.

Preclinical Mechanistic Biological Studies and Structure Activity Relationship Sar of 2 Octahydro 1h Indol 2 Yl 1h 1,3 Benzodiazole Derivatives

Investigation of Molecular Target Interactions and Mechanistic Pathways

Derivatives of 2-(octahydro-1H-indol-2-yl)-1H-1,3-benzodiazole, which belong to the broader class of benzimidazoles, have been the subject of extensive preclinical research to elucidate their mechanisms of action across various biological targets. These studies are crucial for understanding their therapeutic potential and for the rational design of new, more potent, and selective compounds.

Urease Inhibition: Certain derivatives of 1,3,4-oxadiazole (B1194373), a related heterocyclic compound, have demonstrated inhibitory activity against the urease enzyme. nih.gov While specific studies on this compound are not detailed, the general class of nitrogen-containing heterocyclic compounds is of interest for urease inhibition. acgpubs.orgacgpubs.org The inhibition of urease is a key target in the management of infections caused by urease-producing bacteria. researchgate.netnih.gov

Dipeptidyl Peptidase III Inhibition: Benzimidazole (B57391) derivatives have been identified as potent inhibitors of dipeptidyl peptidase III (DPP III), a zinc-hydrolase involved in the mammalian pain modulatory system. nih.gov Specifically, cyclobutane (B1203170) derivatives containing amidino-substituted benzimidazole moieties have shown strong inhibitory potential, with IC50 values below 5 microM. nih.gov One compound exhibited time-dependent inhibition of human DPP III with a Ki value of 0.20 microM. nih.gov The amidino group at the termini of these molecules appears to enhance their inhibitory activity. mdpi.com DPP III has also been implicated in various pathophysiological processes, including the renin-angiotensin system and oxidative stress regulation. nih.govfu-berlin.de

Lanosterol (B1674476) 14α-Demethylase Inhibition: Dual inhibitors targeting fungal lanosterol 14α-demethylase (CYP51) and histone deacetylase (HDAC) have been designed from benzimidazole scaffolds. nih.gov These compounds have shown potent antifungal activity, particularly against azole-resistant Candida species. nih.gov The mechanism involves blocking ergosterol (B1671047) biosynthesis and HDAC activity in the fungus. nih.gov Lanosterol 14α-demethylase is a crucial enzyme in the biosynthesis of sterols in both fungi and mammals. nih.govwikipedia.org The development of fungal-selective inhibitors is a key goal to minimize off-target effects. nih.govresearchgate.net

Histamine (B1213489) H4 Receptor Antagonism: Derivatives of indole (B1671886), a core component of the studied compound, have been investigated as histamine H4 receptor (H4R) antagonists. nih.govnih.gov Antagonism of the H4R has been shown to have anti-inflammatory effects in preclinical models. nih.govjwatch.orgmdpi.com H4R antagonists can reduce the production of inflammatory mediators like TNF-alpha. nih.gov The H4 receptor is primarily found on hematopoietic cells, making it a target for inflammatory and allergic conditions. jwatch.orgyoutube.com Combined treatment with H1R and H4R antagonists may offer synergistic therapeutic effects in chronic dermatitis by inhibiting both pruritus and inflammation. nih.gov

Minor Groove Binding: A novel benzimidazole derivative, designated MH1, has been shown to bind to the minor groove of DNA. rsc.org This interaction interferes with cellular processes such as DNA replication and transcription. rsc.orgbeilstein-journals.org Spectroscopic methods and Hoechst displacement assays confirmed the minor groove binding of MH1. rsc.org Bisbenzimidazoles are a well-studied class of DNA minor groove binders. beilstein-journals.org The binding of these small molecules to the A-T rich regions of the minor groove is a recognized mechanism for their cytotoxic effects. beilstein-journals.orgcaltech.edu

Intercalation: Some benzo[c,d]indol-malononitrile derivatives, which share structural similarities, have been designed as DNA intercalators. nih.gov One such compound demonstrated the ability to fully intercalate into DNA, which is attributed to the good conjugation of its carbonyl group with the benzo[c,d]indol moiety. nih.gov DNA intercalating agents insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA processes. nih.govbohrium.com

Indole-containing compounds have been investigated for their ability to modulate microtubule dynamics, a key target in cancer chemotherapy. nih.govresearchgate.net Some indole-modified latonduine derivatives have demonstrated potent microtubule-destabilizing activity, even more so than the well-known agent colchicine. nih.govresearchgate.net Similarly, certain 1H-benzimidazol-2-yl hydrazones have been shown to inhibit tubulin polymerization in vitro. nih.govmdpi.comresearchgate.net These compounds can induce mitotic arrest and apoptosis in cancer cells by disrupting the normal function of the microtubule cytoskeleton. nih.gov

Benzimidazole derivatives have been shown to modulate various cellular pathways. For instance, a novel benzimidazole derivative, MH1, which binds to the DNA minor groove, induces apoptosis in leukemic cells by activating the intrinsic pathway, involving caspase-9 and caspase-3. rsc.org This compound also causes cell cycle arrest at the G2/M phase. rsc.org In the context of inflammation, certain benzimidazole-based compounds have been developed as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. nih.govresearchgate.net These inhibitors can block NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. nih.gov Another benzimidazole derivative, BMT-1, has been shown to inhibit T cell proliferation by targeting H+/K+-ATPase and subsequently lowering intracellular pH. mdpi.com

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of benzimidazole derivatives has been extensively studied to optimize their biological activities. nih.govresearchgate.net For anti-inflammatory benzimidazoles, substitutions on the phenyl ring and the benzimidazole core significantly influence their potency and selectivity for targets like COX and 5-lipoxygenase. nih.gov For example, an amine group at the R1 position of a 2-phenyl-substituted benzimidazole enhanced the inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov

In the context of acetylcholinesterase and butyrylcholinesterase inhibition, relevant for Alzheimer's disease, the position of substituents on the benzimidazole ring and an attached aryl ring is critical. nih.gov A nitro group at the 5-position of the benzimidazole ring, combined with a meta-nitro substitution on the aryl ring, resulted in the most potent inhibitor in one study. nih.gov

For benzothiazole (B30560) derivatives, another related heterocyclic system, SAR studies have guided the development of multi-target ligands for pain and multifunctional agents for skin protection. nih.govkuleuven.berjptonline.org The substitution pattern on the benzothiazole ring system is crucial for its biological activity. rjptonline.org For instance, in a series of benzothiazole-phenyl analogs, the nature and position of substituents on a terminal phenylsulfonylpiperidine moiety significantly impacted their activity. nih.gov

The SAR of 1,3,4-oxadiazole derivatives as urease inhibitors has also been explored, indicating that the 2 and 4 positions of a terminal benzene (B151609) ring are favorable sites for high activity. nih.gov In the development of NLRP3 inhibitors, modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold led to the identification of potent compounds, with specific substitutions influencing their inhibitory capacity. nih.govresearchgate.net

Furthermore, SAR studies on benzimidazole-based pyrrole (B145914)/piperidine hybrids have provided insights into the structural requirements for potent anti-Alzheimer's agents. nih.gov Similarly, the synthesis and evaluation of various benzimidazole derivatives have contributed to the understanding of their potential as anticancer agents. researchgate.net

Preclinical Mechanistic and Structure-Activity Relationship Studies of this compound Derivatives Remain an Unexplored Area of Research

Consequently, it is not possible to provide a detailed analysis based on the user's specific outline, which includes the impact of substituent variations on the octahydroindole and 1H-1,3-benzodiazole moieties, the influence of linker and connectivity modifications, stereochemical implications, and mechanistic investigations into biological selectivity and specificity.

The field of medicinal chemistry has extensively explored the SAR of both benzimidazole and indole derivatives independently. Studies on benzimidazoles have shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring can significantly modulate their biological activities, which span a wide range including antimicrobial, antiviral, and anticancer effects. Similarly, the indole nucleus is a well-known pharmacophore, and modifications to its structure have led to the development of numerous therapeutic agents.

However, the specific combination of an octahydroindole moiety at the 2-position of a benzimidazole ring, as seen in "this compound," represents a unique chemical space that appears to be underexplored in published research. Without experimental data from studies that have systematically synthesized and tested derivatives of this compound, any discussion on its SAR would be purely speculative and would not meet the criteria of a scientifically accurate and informative article.

This lack of available data underscores a potential area for future research. The fusion of the saturated octahydroindole system with the aromatic benzimidazole core could lead to novel compounds with interesting three-dimensional structures and potentially unique biological profiles. Future research in this area would need to involve the synthesis of a library of derivatives with systematic variations in both the octahydroindole and benzimidazole moieties, as well as the investigation of their stereochemical properties. Subsequent biological screening and mechanistic studies would then be necessary to elucidate the SAR and to determine the therapeutic potential of this class of compounds.

Until such research is conducted and published, a detailed article on the preclinical mechanistic biological studies and SAR of this compound derivatives cannot be generated.

Future Research Directions and Potential Academic Applications in 2 Octahydro 1h Indol 2 Yl 1h 1,3 Benzodiazole Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be harsh and environmentally taxing. Future research must prioritize the development of green and sustainable synthetic protocols for 2-(octahydro-1H-indol-2-yl)-1H-1,3-benzodiazole and its analogues. Green chemistry principles aim to reduce or eliminate hazardous substances in chemical manufacturing. researchgate.net This involves employing eco-friendly solvents, catalysts, and energy sources. researchgate.net

Key areas for development include:

One-Pot Reactions: Designing single-step syntheses from readily available precursors, such as an appropriate octahydroindole derivative and o-phenylenediamine (B120857), would improve efficiency and reduce waste.

Green Catalysts: Exploring the use of biodegradable or recyclable catalysts, such as natural extracts (e.g., from papaya bark ash or pomegranate peel) jrtdd.com, ammonium (B1175870) chloride , or reusable ionic liquids researchgate.net, can replace toxic heavy metal catalysts.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an efficient method for preparing benzimidazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.commdpi.com Ultrasound-promoted reactions are another promising energy-efficient alternative. jrtdd.com

Eco-Friendly Solvents: Replacing conventional organic solvents with greener alternatives like water or deep eutectic solvents is a critical goal. mdpi.com Solvent-free reaction conditions represent an ideal approach to minimizing environmental impact. researchgate.net

| Parameter | Traditional Synthetic Approach | Proposed Green Synthetic Approach |

| Catalyst | Transition metals (e.g., Copper, Lead, Ruthenium) | Biodegradable catalysts (e.g., plant extracts), Ionic Liquids, ZnO NPs jrtdd.comresearchgate.netsemanticscholar.org |

| Solvent | Toluene, Dichloromethane mdpi.com | Water, Ethanol (B145695), Deep Eutectic Solvents, Solvent-free conditions researchgate.netmdpi.com |

| Energy Source | Conventional reflux/heating mdpi.com | Microwave irradiation, Ultrasound jrtdd.commdpi.com |

| Procedure | Multi-step with intermediate isolation | One-pot condensation reaction |

| Waste Profile | Generation of hazardous waste | Reduced waste, recyclable components |

Advanced Computational Approaches for Structure-Based Design and Virtual Screening

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel bioactive molecules based on the this compound scaffold. nih.gov These in silico methods can predict molecular properties, binding affinities, and potential biological targets, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. researchgate.net

Future computational research directions include:

Structure-Based Drug Design (SBDD): If a biological target is known, SBDD can be used to design derivatives of the lead compound with improved binding affinity and selectivity. This involves using the 3D structure of the target protein to guide the design of complementary ligands. nih.govmdpi.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models can then screen virtual libraries to identify new derivatives with potentially high activity.

Virtual Screening and Molecular Docking: Large chemical databases can be virtually screened to identify compounds containing the this compound core. researchgate.net Molecular docking simulations can then predict the binding modes of these "hits" within the active site of a target protein, such as the estrogen alpha receptor or dihydrofolate reductase. nih.govresearchgate.net

ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles for synthesis and further testing. researchgate.netrsc.org

| Computational Tool | Application in Drug Discovery |

| Molecular Docking | Predicts binding orientation and affinity of the molecule to a target protein. mdpi.com |

| 3D-QSAR | Develops predictive models for biological activity based on molecular structure. researchgate.net |

| Pharmacophore Modeling | Identifies essential structural features required for biological activity. researchgate.net |

| Density Functional Theory (DFT) | Analyzes electronic properties, molecular structure, and reactivity. researchgate.net |

| ADMET Prediction | Assesses drug-likeness and potential pharmacokinetic/toxicological issues. researchgate.net |

Exploration of Undiscovered Mechanistic Biological Targets

The benzimidazole scaffold is known to interact with a wide range of biological targets, including enzymes, G-protein coupled receptors, and nucleic acids. researchgate.netresearchgate.net The unique combination of an octahydroindole and a benzimidazole ring in a single molecule opens up the possibility of novel biological activities and interactions with previously undiscovered targets.

A systematic exploration of the biological space for this scaffold could yield significant discoveries:

Broad-Spectrum Screening: Initial investigations should involve screening this compound against diverse panels of biological targets, such as kinases, proteases, ion channels, and nuclear receptors, to identify novel activities.

Chemical Proteomics: Advanced techniques like affinity chromatography using an immobilized version of the compound can be employed to "pull down" binding proteins from cell lysates. Identifying these proteins can reveal direct molecular targets and pathways.

Phenotypic Screening: Testing the compound in various cell-based assays (e.g., cancer cell viability, anti-inflammatory response, neuronal activity) can uncover interesting biological effects without a priori knowledge of the target. Subsequent studies can then elucidate the mechanism of action.

| Potential Target Class | Rationale for Investigation |

| Protein Kinases | Benzimidazole derivatives are known to inhibit various kinases involved in cancer progression. researchgate.net |

| DNA/Topoisomerases | The planar benzimidazole ring can intercalate with DNA, a mechanism for anticancer activity. researchgate.net |

| Viral Enzymes | Many antiviral drugs are based on the benzimidazole structure. nih.gov |

| Microtubules | Benzimidazole compounds can disrupt microtubule polymerization, a target for anthelmintic and anticancer agents. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | The structural features may allow for interaction with various GPCRs involved in signaling. |

Integration with Combinatorial Chemistry and High-Throughput Screening for Mechanistic Leads

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) is an indispensable strategy. researchgate.net This approach allows for the rapid synthesis and evaluation of large, diverse libraries of related compounds. nih.gov

A potential strategy would involve:

Library Design: Creating a focused library of compounds by introducing diverse substituents at key positions on the scaffold. The primary points for diversification would be the nitrogen atoms of the benzimidazole and indole (B1671886) rings, as well as the aromatic ring of the benzimidazole moiety. nih.gov

Solid-Phase or Liquid-Phase Synthesis: Employing combinatorial synthesis techniques to efficiently produce the designed library of compounds. researchgate.net

High-Throughput Screening (HTS): Screening the compound library against a specific biological target or in a phenotypic assay to identify "hits." nih.gov HTS allows for the rapid testing of thousands of compounds, generating vast amounts of data.

Hit-to-Lead Optimization: Analyzing the SAR from the HTS results to identify promising "hits." These compounds can then be further optimized to develop potent and selective mechanistic leads for in-depth biological study.

| Scaffold Position | Potential Substituents for Diversification (R groups) |

| Benzimidazole N-1 (R1) | Alkyl chains, Benzyl groups, Aryl groups, Acyl groups |

| Benzimidazole Ring (R2) | Halogens (F, Cl, Br), Nitro (NO2), Methyl (CH3), Methoxy (OCH3) |

| Indole N-1' (R3) | Hydrogen, Alkyl groups, Protective groups |

Design of Next-Generation Hybrid Scaffolds Based on this compound

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.gov This can lead to compounds with improved affinity, better selectivity, or a multi-target profile, which is particularly advantageous for treating complex multifactorial diseases. mdpi.com The this compound scaffold is itself a hybrid and serves as an excellent starting point for creating more complex, next-generation molecules.

Future design strategies could include:

Linking to other Heterocycles: Covalently attaching other biologically active heterocyclic rings, such as oxadiazole, triazole, thiazole, or Schiff bases, to the core scaffold. mdpi.comresearchgate.net For instance, indole-oxadiazole hybrids have shown promise as anti-diabetic agents. researchgate.net

Creating Multi-Target Ligands: Designing hybrids that can simultaneously modulate multiple targets involved in a disease pathway. For example, a hybrid designed for Alzheimer's disease might inhibit both cholinesterase enzymes and amyloid-beta aggregation. mdpi.com

| Core Scaffold | Linked Pharmacophore | Potential Therapeutic Area |

| This compound | Schiff Base Moiety | Anti-inflammatory, Anticancer mdpi.com |

| This compound | 1,3,4-Oxadiazole (B1194373) | Anti-diabetic, Anti-inflammatory researchgate.net |

| This compound | Phthalimide | Anti-inflammatory (TNF-α inhibition) nih.gov |

| This compound | 1,2,3-Triazole | Antimicrobial, Antinociceptive ijper.org |

Fundamental Investigations into the Molecular Reactivity and Stability Profile

A thorough understanding of the chemical reactivity and stability of this compound is fundamental for its development in any application, particularly in medicinal chemistry. The stability of a compound under various physiological and storage conditions dictates its shelf-life and suitability as a therapeutic agent. nih.gov

Key areas for investigation include:

Chemical Stability Studies: Assessing the compound's stability across a range of pH values, temperatures, and in the presence of oxidative and reductive agents. This helps to identify potential degradation pathways.

Metabolic Stability: Investigating the compound's stability in the presence of metabolic enzymes (e.g., liver microsomes) to predict its metabolic fate in vivo. The benzimidazole and indole nitrogens are potential sites for metabolic reactions. nih.gov

Photostability: Evaluating the compound's stability upon exposure to light, which is crucial for formulation and storage.

Reactivity Mapping: Identifying the most reactive sites on the molecule. The N-H protons of the benzimidazole and indole moieties are acidic and can be deprotonated, while the electron-rich aromatic systems are susceptible to electrophilic attack. nih.gov Computational analysis can complement experimental studies by predicting bond dissociation energies and sites of potential metabolism. researchgate.net

| Parameter | Experimental Method | Computational Method |

| pH Stability | HPLC analysis of compound in various buffer solutions over time. | N/A |

| Metabolic Stability | Incubation with liver microsomes followed by LC-MS analysis. | Docking with Cytochrome P450 enzymes. |

| Reactivity Sites | Reaction with various electrophiles and nucleophiles. | Molecular Electrostatic Potential (MESP) mapping, NBO analysis. researchgate.net |

| Degradation Products | Forced degradation studies (acid, base, oxidation) and structure elucidation by NMR/MS. | Prediction of degradation pathways based on calculated reactivity. |

Q & A

Basic: What are the common synthetic strategies for preparing 2-(octahydro-1H-indol-2-yl)-1H-1,3-benzodiazole derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, derivatives can be synthesized via:

- Fischer indole synthesis for indole ring formation, followed by benzimidazole cyclization using thiourea analogs under acidic conditions .

- Williamson ether synthesis to introduce alkoxy chains, as seen in phenoxymethylbenzimidazole derivatives .

- Click chemistry (e.g., CuAAC reactions) for triazole-linked benzimidazoles, using catalysts like Cu(I) in acetonitrile .

Key reagents include Na₂S₂O₄ for reductive cyclization (e.g., converting quinoxalinones to benzimidazoles) and Vilsmeier-Haack reagent for formylation .

Basic: Which spectroscopic techniques are critical for characterizing benzimidazole derivatives?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR to confirm substituent positions and tautomeric equilibria (e.g., distinguishing 5- vs. 6-methoxy isomers via splitting patterns) .

- IR spectroscopy to identify functional groups like NH (stretch ~3400 cm⁻¹) and C=N (stretch ~1600 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation and fragmentation analysis.

- Elemental analysis to verify purity by comparing calculated vs. experimental C/H/N percentages (e.g., deviations >0.3% indicate impurities) .

Advanced: How can researchers address discrepancies in elemental analysis data for novel benzimidazole derivatives?

Methodological Answer:

Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies include:

- Repetitive recrystallization using solvents like ethanol/water mixtures to remove unreacted precursors .

- Cross-validation with spectroscopic data : For example, inconsistent %N values in elemental analysis can be resolved by confirming NH group integrity via IR or NMR .

- Thermogravimetric analysis (TGA) to detect solvent/moisture retention in crystalline products .

Advanced: What challenges arise in X-ray crystallographic refinement of benzimidazole derivatives?

Methodological Answer:

Common challenges include:

- Disorder in flexible substituents (e.g., alkyl chains), addressed using SHELXL's PART/ISOR commands to model split positions .

- Twinned crystals : SHELXL's TWIN/BASF tools can refine twin laws and scale factors for high-Rₜwᵢₙ data .

- Weak diffraction : High-resolution synchrotron data collection improves electron density maps for ambiguous regions .

Advanced: How do tautomeric forms of substituted benzimidazoles affect spectral interpretation?

Methodological Answer:

Tautomers (e.g., 5- vs. 6-methoxy isomers) complicate spectral assignments. Solutions include:

- Variable-temperature NMR : Observing coalescence temperatures to identify dynamic equilibria .

- DFT calculations : Predicting ¹³C chemical shifts for tautomers using Gaussian/B3LYP-6-31G(d) and comparing with experimental data .

- Selective deuteration : Quenching NH protons to simplify splitting patterns in ¹H NMR .

Advanced: What computational approaches are suitable for studying benzimidazole-protein interactions?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Generate binding poses using crystal structures (e.g., PDB IDs) and validate with MM-GBSA scoring .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, monitoring RMSD/RMSF .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC₅₀) .

Basic: What purification techniques are recommended for benzimidazole derivatives?

Methodological Answer:

- Column chromatography : Use silica gel with gradients like hexane:EtOAc (60:40 → 40:60) to resolve polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-melting solids (>200°C) .

- Centrifugal partition chromatography (CPC) : Effective for isomers with minimal polarity differences .

Advanced: How can reaction parameters improve yields in multi-step benzimidazole syntheses?

Methodological Answer:

- Catalyst screening : Test Pd/C vs. Cu(I) for Suzuki/click reactions; Cu(I) increases triazole yields to >85% .

- Solvent optimization : Replace DMF with PEG-400 to enhance microwave-assisted reaction homogeneity .

- Temperature control : Lower cyclization temps (e.g., 60°C vs. reflux) reduce decomposition in acid-sensitive intermediates .

Advanced: How are structural ambiguities resolved in benzimidazole crystallography?

Methodological Answer:

- Isostructurality analysis : Compare unit cell parameters with Cambridge Structural Database (CSD) entries .

- Hirshfeld surface analysis : Map close contacts (e.g., C–H···π) to identify packing motifs .

- Polymorph screening : Vapor diffusion with IPA/water mixtures generates alternative crystal forms for comparison .

Basic: What are the typical reaction conditions for Fischer indole synthesis in benzimidazole preparation?

Methodological Answer:

- Acid catalysis : Use HCl (conc.) or polyphosphoric acid at 80–100°C .

- Solvent system : Ethanol/water (3:1) for indole ring closure .

- Workup : Neutralize with NaHCO₃, extract with EtOAc, and dry over MgSO₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.